Ulifloxacin Acyl-beta-D-glucuronide

Description

Systematic Nomenclature and Molecular Formula Analysis

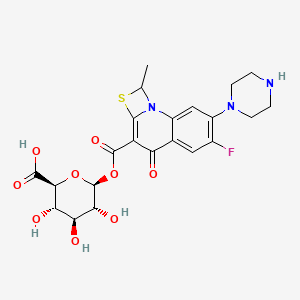

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being (2S,3S,4S,5R,6S)-6-(6-Fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-thiazeto[3,2-a]quinoline-3-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid. This complex nomenclature reflects the intricate structural features of the molecule, including the fluoroquinolone core structure conjugated with the glucuronic acid moiety through an acyl linkage.

The molecular formula C22H24FN3O9S indicates a substantial molecular structure containing 22 carbon atoms, 24 hydrogen atoms, one fluorine atom, three nitrogen atoms, nine oxygen atoms, and one sulfur atom. The molecular weight has been precisely determined as 525.5 grams per mole, reflecting the addition of the glucuronic acid residue to the parent ulifloxacin molecule. The Chemical Abstracts Service registry number 172040-93-6 provides a unique identifier for this specific compound in chemical databases and literature.

Alternative nomenclature includes several synonyms that reflect different aspects of the chemical structure. These include Ulifloxacin Acyl Glucuronide, highlighting the acyl linkage nature of the conjugation, and the more descriptive 1-O-[6-Fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1H,4H-thiazeto[3,2-a]quinoline-3-carbonyl]-beta-D-glucopyranuronic acid. The systematic analysis of the molecular formula reveals the presence of multiple functional groups characteristic of fluoroquinolone antibiotics, including the quinoline ring system, the piperazine substituent, and the carboxylic acid functionality that enables glucuronidation.

Table 1: Molecular Composition Analysis of this compound

| Element | Count | Percentage by Mass |

|---|---|---|

| Carbon | 22 | 50.25% |

| Hydrogen | 24 | 4.60% |

| Fluorine | 1 | 3.61% |

| Nitrogen | 3 | 7.99% |

| Oxygen | 9 | 27.36% |

| Sulfur | 1 | 6.10% |

Stereochemical Configuration and Isomeric Considerations

The stereochemical configuration of this compound incorporates multiple chiral centers within the glucuronic acid portion of the molecule. The systematic name explicitly indicates the stereochemical descriptors (2S,3S,4S,5R,6S) for the glucuronic acid moiety, which maintains the natural beta-D configuration characteristic of glucuronic acid conjugates. This stereochemical arrangement is crucial for biological recognition and subsequent metabolic processes.

Acyl glucuronides are known to undergo intramolecular acyl migration reactions under physiological conditions, leading to the formation of positional isomers. These rearrangement reactions can produce multiple isomeric forms including 2-beta, 2-alpha, 1-alpha, 3-beta, 3-alpha, 4-beta, and 4-alpha positional isomers, along with the original 1-beta form. The migration kinetics and stability of these isomers depend significantly on the electronic and steric properties of the aglycone portion of the molecule.

Research has demonstrated that acyl glucuronides derived from aromatic carboxylic acids, such as those found in fluoroquinolone structures, typically exhibit lower reactivity toward protein nucleophiles and reduced rates of acyl migration compared to aliphatic carboxylic acid conjugates. This property is attributed to the electronic stabilization provided by the aromatic system and the steric hindrance around the acyl carbonyl group. The specific stereochemical configuration of the glucuronic acid portion influences the three-dimensional orientation of the molecule and affects its interaction with biological macromolecules.

Nuclear magnetic resonance studies of acyl glucuronide isomerization have revealed that the anomeric configuration plays a critical role in determining the stability and reactivity of these conjugates. The beta-anomeric configuration present in this compound represents the thermodynamically favored form under physiological conditions, contributing to the relative stability of this metabolite.

Crystallographic Data and Three-Dimensional Conformational Studies

While specific crystallographic data for this compound are not extensively documented in the current literature, the three-dimensional conformational characteristics can be inferred from related fluoroquinolone glucuronide structures and computational modeling approaches. The molecular structure exhibits a complex three-dimensional arrangement where the glucuronic acid moiety extends from the carboxylic acid functionality of the ulifloxacin core.

The InChI key UBVMKQULGWERHE-CZMFQLTOSA-N provides a unique computational representation of the three-dimensional structure, enabling precise identification and modeling of the molecular conformation. Computational analysis reveals that the acyl linkage between the ulifloxacin carboxylic acid and the glucuronic acid creates a relatively rigid connection that influences the overall molecular geometry.

The presence of multiple ring systems, including the quinoline core and the thiazeto ring fusion, creates a complex three-dimensional framework that affects the spatial orientation of functional groups. The piperazine substituent introduces additional conformational flexibility, while the glucuronic acid moiety provides a hydrophilic domain that significantly influences the molecular surface properties and solubility characteristics.

Advanced computational studies of similar fluoroquinolone glucuronides have demonstrated that the acyl glucuronide linkage typically adopts a conformation that minimizes steric interactions between the aglycone and the sugar moiety. This conformational preference has implications for enzyme recognition, membrane transport, and potential protein binding interactions.

Table 2: Computed Physicochemical Properties

| Property | Value | Reference Method |

|---|---|---|

| Molecular Weight | 525.5 g/mol | PubChem 2.2 |

| XLogP3-AA | -1.8 | XLogP3 3.0 |

| Hydrogen Bond Donors | 5 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptors | 14 | Cactvs 3.4.8.18 |

| Rotatable Bonds | 5 | Cactvs 3.4.8.18 |

| Exact Mass | 525.12172869 Da | PubChem 2.2 |

Spectroscopic Profiling for Structural Elucidation

Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for structural characterization and stability assessment of this compound. The distinctive anomeric proton resonance of the beta-O-1-acyl glucuronide motif appears characteristically in the range of 5.7-5.8 parts per million, providing a diagnostic signal for identification and quantitative analysis. This anomeric resonance serves as a critical marker for monitoring acyl migration reactions and hydrolytic degradation processes.

Proton nuclear magnetic resonance analysis reveals complex multipicity patterns corresponding to the various proton environments within the molecule. The glucuronic acid protons exhibit characteristic coupling patterns consistent with the pyranose ring structure, while the aromatic protons of the quinoline system appear in the typical aromatic region. The piperazine methylene protons contribute additional complexity to the spectrum, requiring careful analysis for complete structural assignment.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon of the acyl linkage appearing at a characteristic chemical shift that distinguishes it from other carbonyl functionalities within the molecule. The anomeric carbon resonance provides additional confirmation of the beta-configuration and acyl substitution pattern.

Mass spectrometric analysis employs electrospray ionization techniques to generate molecular ion peaks and characteristic fragmentation patterns. The protonated molecular ion appears at mass-to-charge ratio 526, corresponding to the addition of a proton to the neutral molecule. Fragmentation studies reveal characteristic loss patterns including the glucuronic acid moiety (mass loss of 176 daltons) and formation of the protonated aglycone ion corresponding to ulifloxacin.

Chemical derivatization approaches utilizing hydroxylamine have proven particularly valuable for confirming the acyl glucuronide structure. Treatment with hydroxylamine selectively converts acyl glucuronides to corresponding hydroxamic acid derivatives, providing definitive evidence for the acyl linkage. This reaction is specific for acyl glucuronides and does not occur with ether-linked or nitrogen-linked glucuronide conjugates.

Infrared spectroscopy contributes additional structural information through characteristic absorption bands corresponding to the various functional groups present in the molecule. The carbonyl stretch of the acyl linkage appears at a frequency that reflects the electronic environment created by the conjugated quinoline system. Hydroxyl stretching vibrations from the glucuronic acid portion contribute to the complex absorption pattern in the 3200-3600 wavenumber region.

Table 3: Characteristic Spectroscopic Features

| Technique | Diagnostic Signal | Chemical Significance |

|---|---|---|

| Proton Nuclear Magnetic Resonance | 5.7-5.8 ppm (anomeric H) | Beta-acyl glucuronide identification |

| Carbon-13 Nuclear Magnetic Resonance | Anomeric carbon signal | Configuration confirmation |

| Mass Spectrometry | m/z 526 [M+H]+ | Molecular ion identification |

| Mass Spectrometry | Loss of 176 Da | Glucuronic acid fragmentation |

| Infrared Spectroscopy | Carbonyl stretch | Acyl linkage confirmation |

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1,3]thiazeto[3,2-a]quinoline-3-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O9S/c1-8-26-11-7-12(25-4-2-24-3-5-25)10(23)6-9(11)14(27)13(19(26)36-8)21(33)35-22-17(30)15(28)16(29)18(34-22)20(31)32/h6-8,15-18,22,24,28-30H,2-5H2,1H3,(H,31,32)/t8?,15-,16-,17+,18-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVMKQULGWERHE-CZMFQLTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)F)N5CCNCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)F)N5CCNCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858552 | |

| Record name | 1-O-[6-Fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carbonyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172040-93-6 | |

| Record name | 1-O-[6-Fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carbonyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ulifloxacin Acyl-beta-D-glucuronide involves the conjugation of ulifloxacin with beta-D-glucuronic acid. The reaction typically requires the presence of UDP-glucuronosyltransferase (UGT) enzymes, which facilitate the transfer of the glucuronic acid moiety to the ulifloxacin molecule . The reaction conditions often include a buffered aqueous solution at a controlled pH and temperature to ensure optimal enzyme activity.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain the necessary conditions for enzyme activity and to ensure a consistent and high-yield production of the compound. The product is then purified using chromatographic techniques to remove any impurities and to isolate the desired glucuronide conjugate .

Chemical Reactions Analysis

Types of Reactions

Ulifloxacin Acyl-beta-D-glucuronide undergoes several types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to release ulifloxacin and beta-D-glucuronic acid.

Oxidation: It can undergo oxidation reactions, particularly at the fluoroquinolone moiety.

Substitution: The glucuronic acid moiety can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Hydrolysis: Typically performed in acidic or basic aqueous solutions.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

Hydrolysis: Ulifloxacin and beta-D-glucuronic acid.

Oxidation: Oxidized derivatives of ulifloxacin.

Substitution: Various substituted glucuronides depending on the nucleophile used.

Scientific Research Applications

Pharmacokinetics and Metabolism

Acyl Glucuronidation Process:

Ulifloxacin undergoes glucuronidation, a metabolic process where glucuronic acid is added to the drug, enhancing its solubility and facilitating excretion. The enzymes involved in this process are UDP-glucuronosyltransferases (UGTs), particularly UGT1A1 and UGT1A9, which have been shown to play crucial roles in the metabolism of fluoroquinolones including ulifloxacin .

Stability and Reactivity:

Research indicates that acyl glucuronides can exhibit varying degrees of stability and reactivity. For instance, studies have shown that acyl glucuronides from drugs categorized as "safe" demonstrated half-lives exceeding 10 hours, indicating lower reactivity compared to those classified as "warning" or "withdrawn" . This stability is critical for ensuring that ulifloxacin remains effective while minimizing potential toxicity.

Therapeutic Applications

Treatment of Infections:

Ulifloxacin, as an antibiotic, is primarily used to treat bacterial infections. Its acyl-beta-D-glucuronide form enhances its pharmacological profile by potentially improving bioavailability and reducing side effects associated with the parent compound. The conjugated form may also serve as a prodrug, releasing the active antibiotic in a controlled manner .

Drug Development:

The development of ulifloxacin acyl-beta-D-glucuronide has implications in drug formulation strategies aimed at enhancing therapeutic efficacy while minimizing adverse effects. The ability to modify the compound's pharmacokinetic properties through glucuronidation allows for tailored approaches in treating resistant bacterial strains .

Case Studies

Case Study 1: Bioactivation Risk Assessment

A study focused on assessing the bioactivation potential of acyl glucuronides found that this compound exhibited predictable stability profiles under various conditions. This research utilized advanced techniques such as LC-MS to analyze reaction kinetics and identify potential reactive intermediates formed during metabolism .

Case Study 2: Clinical Implications

In clinical settings, understanding the metabolism of ulifloxacin through its glucuronide form has led to insights regarding patient-specific responses based on genetic variability in UGT enzyme expression. Variations in these enzymes can affect drug clearance rates and therapeutic outcomes, highlighting the importance of personalized medicine in antibiotic therapy .

Mechanism of Action

The mechanism of action of Ulifloxacin Acyl-beta-D-glucuronide involves its interaction with specific molecular targets and pathways. The compound is formed through the conjugation of ulifloxacin with beta-D-glucuronic acid, facilitated by UGT enzymes . This conjugation enhances the solubility and excretion of ulifloxacin, aiding in its elimination from the body. The glucuronide conjugate can also undergo hydrolysis to release the active ulifloxacin, which exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV .

Comparison with Similar Compounds

Comparison with Similar Acyl-beta-D-glucuronide Compounds

Chemical Structure and Metabolic Pathways

- Ulifloxacin acyl-beta-D-glucuronide (CAS 172040-93-6) : Formed by the conjugation of ulifloxacin’s carboxyl group with glucuronic acid via a beta-glycosidic bond. Its elimination is renal-dependent, with reduced clearance in patients with impaired kidney function .

- Mycophenolic acid acyl-beta-D-glucuronide: A stable isotope-labeled metabolite (MW 499.48) of mycophenolic acid, used as a reference standard in immunosuppressant monitoring. Unlike ulifloxacin’s metabolite, it is primarily excreted via the biliary route .

- Ketoprofen acyl-beta-D-glucuronide (CAS 76690-94-3): A nonsteroidal anti-inflammatory drug (NSAID) metabolite with a molecular weight of 430.4 Da. Its instability in acidic conditions contrasts with the relative stability of ulifloxacin’s conjugate under physiological pH .

Pharmacokinetic Profiles

| Compound | Primary Excretion Route | Renal Impairment Impact | Key PK Parameters (Steady-State) |

|---|---|---|---|

| Ulifloxacin glucuronide | Renal (~50%) | AUC↑ 2.5x in severe RI | AUCτ,ss: 45–60 µg·h/mL (normal function) |

| Clopidogrel glucuronide | Hepatic (CYP2C8/3A4) | Limited data | Not reported |

| Mycophenolic glucuronide | Biliary | Minimal renal adjustment | AUC: 30–40 µg·h/mL (post-transplant) |

| Aceclofenac glucuronide | Renal/hepatic | Moderate RI adjustment | t½: 4–6 h (plasma) |

- Renal Clearance: Ulifloxacin’s glucuronide exhibits a linear relationship between systemic exposure (AUC) and estimated glomerular filtration rate (eGFR). Severe renal impairment (eGFR <30 mL/min) increases AUC by 150%, necessitating a 50% dose reduction .

- Half-Life : Ulifloxacin’s metabolite has a t½ of 9–12 h in healthy subjects, prolonged to 18–24 h in severe renal impairment. This contrasts with ketoprofen glucuronide (t½: 2–4 h), reflecting differences in metabolic stability .

Analytical Methods and Stability

- Ulifloxacin glucuronide : Quantified using validated LC-MS/MS (LOQ: 0.0089 µg/mL in plasma) and fluorometric assays (LOD: 2.0×10^-10 M). Stability in urine and plasma is maintained for 24 h at 4°C .

- Zomepirac glucuronide : Requires acid hydrolysis for detection due to protein adduct formation, complicating bioanalysis .

- Mycophenolic acid glucuronide: Stable under freeze-thaw cycles and long-term storage at -80°C, making it suitable as a reference material .

Toxicity and Clinical Implications

- Ulifloxacin glucuronide: No direct toxicity reported; adverse effects (e.g., gastrointestinal disturbances) are linked to the parent drug. Dose adjustments in renal impairment mitigate accumulation-related risks .

- Zomepirac glucuronide : Associated with hypersensitivity reactions due to covalent protein binding, leading to market withdrawal in the 1980s .

Biological Activity

Ulifloxacin acyl-beta-D-glucuronide is a metabolite derived from the fluoroquinolone antibiotic ulifloxacin, which is primarily used for treating bacterial infections. This article explores the biological activity of this compound, focusing on its metabolic pathways, reactivity, and potential implications for drug interactions and toxicity.

1. Metabolic Pathway and Formation

Ulifloxacin undergoes extensive metabolism in the liver, where it is conjugated with glucuronic acid to form this compound. This process is mediated by the uridine diphosphate glucuronosyltransferase (UGT) enzyme family, particularly UGT2B7 and UGT1A9. The formation of acyl glucuronides is a common pathway for many carboxylic acid-containing drugs, leading to metabolites that can exhibit reactive properties .

2. Biological Activity and Reactivity

This compound has been shown to act as a reactive electrophile capable of forming covalent adducts with proteins. This reactivity can lead to potential biological consequences, including:

- Covalent Modification of Proteins : this compound can form stable adducts with various proteins, which may alter their function and lead to adverse effects .

- Toxicity and Immune Responses : There is evidence suggesting that the covalent modification of proteins by reactive acyl glucuronides may initiate toxicity or immune responses in vivo. While in vitro studies have demonstrated significant protein binding, the clinical relevance remains to be fully elucidated .

3. Case Studies and Research Findings

Several studies have highlighted the biological implications of acyl glucuronides, including ulifloxacin's metabolite:

- Study on Drug Interactions : Research indicates that this compound may affect the pharmacokinetics of co-administered drugs by inhibiting metabolic enzymes such as CYP2C8. This could lead to increased plasma concentrations of other medications, raising concerns about potential toxicity .

- Environmental Impact : Ulifloxacin and its metabolites have been detected in wastewater, suggesting that their presence in the environment could contribute to antibiotic resistance patterns observed in bacterial populations .

4. Data Summary

The following table summarizes key findings related to this compound:

| Parameter | Details |

|---|---|

| Metabolic Pathway | Formed via UGT-mediated glucuronidation of ulifloxacin |

| Reactivity | Forms covalent adducts with proteins |

| Potential Toxicity | May initiate immune responses; evidence from in vitro studies |

| Drug Interaction Potential | Inhibits CYP2C8, affecting pharmacokinetics of co-administered drugs |

| Environmental Presence | Detected in wastewater; implications for antibiotic resistance |

5. Conclusion

This compound represents a significant metabolite with notable biological activity characterized by its ability to form reactive adducts with proteins and potentially influence drug metabolism. While laboratory studies provide insight into its reactivity and possible adverse effects, further research is needed to clarify its clinical significance and environmental impact.

Q & A

Q. How is Ulifloxacin Acyl-beta-D-glucuronide identified and quantified in biological matrices?

Identification and quantification rely on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Key parameters include a plasma calibration range of 0.00890–4.45 µg/mL and a urine range of 0.6832–349.9 µg/mL. Stability during sample handling is critical due to the labile nature of acyl glucuronides; samples must be stored at controlled pH and temperature to prevent hydrolysis or isomerization .

Q. What pharmacokinetic (PK) parameters are critical when studying this compound in renal impairment?

Key PK parameters include:

- AUC (area under the curve): Reflects systemic exposure, which increases inversely with renal function.

- Cmax (maximum plasma concentration): Consistent across renal function groups but requires monitoring in severe impairment.

- Renal clearance : Decreases linearly with estimated glomerular filtration rate (eGFR), particularly in moderate-to-severe renal impairment. Studies should use Phoenix® WinNonlin® for PK modeling and ensure linear regression analysis of eGFR vs. AUC to guide dosage adjustments .

Q. What are the primary elimination pathways for this compound?

Ulifloxacin is primarily eliminated unchanged via renal excretion (45–50%) and fecal/biliary routes. The acyl glucuronide metabolite contributes to non-renal clearance but is subject to hydrolysis under physiological conditions. Renal impairment reduces urinary excretion, necessitating dose reduction in severe cases (e.g., from 600 mg to 300 mg prulifloxacin daily) .

Advanced Research Questions

Q. How should researchers address instability challenges during this compound analysis?

Acyl glucuronides are pH- and temperature-sensitive. Best practices include:

- Immediate sample acidification to pH 3–4 to inhibit hydrolysis.

- Storage at –80°C to minimize degradation.

- Use of isotopically labeled internal standards (e.g., deuterated analogs) to correct for recovery losses. Stability validation under intended storage conditions is mandatory per FDA/EMA guidelines .

Q. What experimental designs are optimal for assessing this compound’s toxicological risks?

Focus on detecting protein adducts and immune responses:

- Electrophoresis + Western blotting : To identify covalent adducts with serum albumin or cellular proteins.

- ELISA : To quantify anti-adduct antibodies in patient sera.

- Reactivity assays : Incubate the metabolite with nucleophilic agents (e.g., glutathione) to assess covalent binding potential. Toxicity studies should parallel PK analyses in renal impairment cohorts to evaluate exposure-response relationships .

Q. How can contradictory PK data in renal impairment studies be resolved?

Contradictions often arise from variable eGFR thresholds or non-linear kinetics. Strategies include:

Q. What methodologies are recommended for studying this compound’s tissue penetration?

Use microdialysis or tissue homogenate analysis paired with LC-MS/MS. Key findings from prior studies indicate:

- Tissue-to-plasma concentration ratios of ~5:1 in target organs (e.g., prostate, lung).

- Protein binding (~45%) impacts free fraction availability. Steady-state sampling (e.g., day 3 post-dose) ensures accurate tissue accumulation assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.